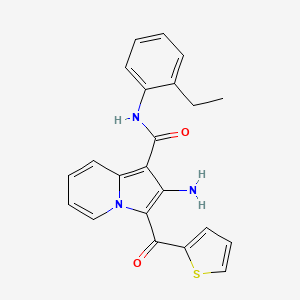

2-amino-N-(2-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide

Description

2-Amino-N-(2-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a carboxamide group at position 1, a thiophene-2-carbonyl substituent at position 3, and a 2-ethylphenylamine moiety at the N-terminal. Its molecular formula is C₂₂H₁₉N₃O₂S, with a molecular weight of 389.47 g/mol and a CAS registry number of 898436-84-5 . The thiophene-2-carbonyl group contributes to electron-rich aromaticity, while the 2-ethylphenyl substituent introduces steric bulk, which may affect solubility and receptor binding .

Properties

IUPAC Name |

2-amino-N-(2-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2S/c1-2-14-8-3-4-9-15(14)24-22(27)18-16-10-5-6-12-25(16)20(19(18)23)21(26)17-11-7-13-28-17/h3-13H,2,23H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVYEZQURVOQKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an alkyne.

Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

Attachment of the Ethylphenyl Group: The ethylphenyl group is attached through a Friedel-Crafts acylation reaction.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-amino-N-(2-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Material Science: Its electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-amino-N-(2-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Substituent Effects on Reactivity :

- The thiophene-2-carbonyl group (as in the target compound) provides π-conjugation and moderate electron density, contrasting with the 3-nitrobenzoyl substituent in , which introduces strong electron-withdrawing effects. This difference may influence binding affinity in biological systems or catalytic interactions.

- The 4-methoxybenzoyl analog demonstrates enhanced solubility due to the methoxy group’s polarity, whereas the target compound’s 2-ethylphenyl group may reduce aqueous solubility due to hydrophobicity.

Positional Isomerism: The 4-ethylphenyl analog (vs. 2-ethylphenyl in the target compound) alters steric hindrance and electronic distribution.

Crystallographic and Supramolecular Behavior: Analogs like N-(2-nitrophenyl)thiophene-2-carboxamide (a non-indolizine derivative) exhibit dihedral angles of 8.5–13.5° between aromatic rings, influencing packing via weak C–H⋯O/S interactions . Similar effects are expected in indolizine carboxamides, where substituents like 2-ethylphenyl may disrupt or enhance such interactions compared to chlorophenyl or nitro-substituted analogs .

Table 2: Research Findings on Analogous Compounds

Biological Activity

The compound 2-amino-N-(2-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The molecular formula of the compound is . Its structure features an indolizine core, which is known for various biological activities, including anti-cancer and anti-inflammatory properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antitumor Activity : Preliminary studies suggest that it may inhibit the growth of various cancer cell lines.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in vitro.

- Antimicrobial Effects : Some studies indicate activity against specific bacterial strains.

Antitumor Activity

A study conducted on various derivatives of indolizines highlighted the antitumor potential of compounds similar to this compound. The mechanism appears to involve the inhibition of DNA synthesis and cell cycle arrest in cancer cells.

Case Study: Inhibition of Cancer Cell Lines

A detailed investigation into its effects on breast cancer cell lines (MCF-7 and MDA-MB-231) showed:

- IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity.

- Mechanism : Flow cytometry revealed an increase in apoptosis markers, suggesting that the compound induces programmed cell death in cancer cells.

Anti-inflammatory Properties

The anti-inflammatory effects were evaluated through assays measuring cytokine release in activated macrophages. The results indicated:

- Reduction in TNF-alpha and IL-6 Levels : Treatment with the compound significantly lowered levels of these pro-inflammatory cytokines.

In Vivo Studies

In animal models of inflammation, administration of the compound resulted in:

- Decreased Edema : Significant reduction in paw edema was observed.

- Histological Analysis : Tissue samples showed reduced infiltration of inflammatory cells.

Antimicrobial Activity

The antimicrobial efficacy was assessed against several bacterial strains using disk diffusion methods. Results indicated:

- Zone of Inhibition : The compound demonstrated a notable zone of inhibition against Gram-positive bacteria, particularly Staphylococcus aureus.

Table of Biological Activities

| Activity Type | Assay Method | Result |

|---|---|---|

| Antitumor | MTT Assay | IC50 < 10 µM for MCF-7 |

| Anti-inflammatory | Cytokine ELISA | Decreased TNF-alpha and IL-6 |

| Antimicrobial | Disk Diffusion | Effective against S. aureus |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.